molecular formula C16H20O3 B1614406 cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 85603-45-8

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614406
CAS No.: 85603-45-8
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-OLZOCXBDSA-N
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Description

Cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CMDBCA) is a chemical compound with a wide range of applications in the field of science. It is an aromatic compound with a cyclohexane ring and two methyl substituents. CMDBCA is used in a variety of scientific applications, including synthesis, drug discovery, and lab experiments.

Scientific Research Applications

Analytical Methods

Several studies have developed analytical methods to detect metabolites of synthetic pyrethroids, including compounds structurally similar to cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, in human urine. These methods utilize techniques like gas chromatography-tandem mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), indicating their importance in monitoring exposure to synthetic pyrethroids and understanding their metabolism (Arrebola et al., 1999; Klimowska & Wielgomas, 2018; Baker et al., 2004).

Synthesis and Catalytic Applications

Research into the synthesis of stable cyclic (alkyl)(amino)carbenes demonstrated the use of precursors related to this compound. These compounds are shown to be efficient ligands for transition metal-based catalysts, illustrating their potential in facilitating various chemical reactions, including the gold(I) catalyzed hydroamination of internal alkynes (Zeng et al., 2009).

Chemical Reactions and Mechanisms

Studies have also explored the chemical behavior of cyclohexane derivatives, including reactions leading to the synthesis of complex organic structures. For instance, the photochemistry of certain cyclohexane derivatives has been investigated to understand their reactivity under light exposure, which is crucial for the development of photochemical synthesis methods (Brown, 1964).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "cyclohexanone", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 2,5-dimethylbenzoic acid to 2,5-dimethylbenzoyl chloride using thionyl chloride", "Step 2: Conversion of cyclohexanone to cis-1-(2,5-dimethylphenyl)-2-cyclohexanone using sodium borohydride as a reducing agent", "Step 3: Conversion of cis-1-(2,5-dimethylphenyl)-2-cyclohexanone to cis-2-(2,5-dimethylbenzoyl)cyclohexanone using acetic anhydride as a reagent", "Step 4: Conversion of cis-2-(2,5-dimethylbenzoyl)cyclohexanone to cis-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid using sodium hydroxide and hydrochloric acid as reagents", "Step 5: Purification of the product using sodium bicarbonate, water, and ethyl acetate" ] }

85603-45-8

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1S,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

DJWXJQQNNQJGSC-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O

SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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